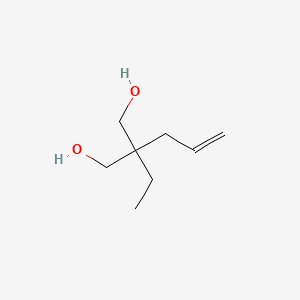
2-Ethyl-2-(Prop-2-en-1-yl)propan-1,3-diol
Übersicht
Beschreibung
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is an organic compound with the molecular formula C9H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes an ethyl group, a prop-2-en-1-yl group, and two hydroxyl groups attached to a propane backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Wissenschaftliche Forschungsanwendungen
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of ethers or esters.
Wirkmechanismus
The mechanism of action of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol involves its reactivity with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The presence of the prop-2-en-1-yl group adds to its reactivity, allowing it to undergo addition reactions with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the prop-2-en-1-yl group.
2-methyl-2-(prop-2-en-1-yl)propane-1,3-diol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is unique due to the presence of both an ethyl group and a prop-2-en-1-yl group, which confer distinct reactivity and functional properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-ethyl-2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSJXAOPCOVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


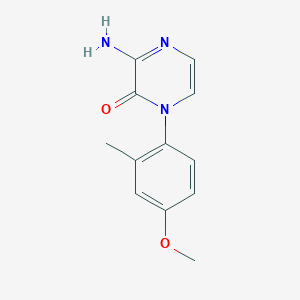
![N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2500524.png)
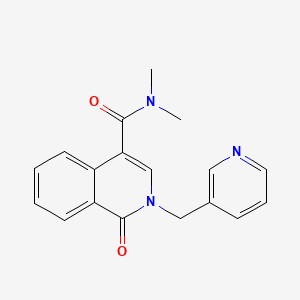
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

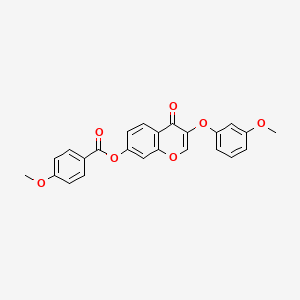
![N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2500535.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
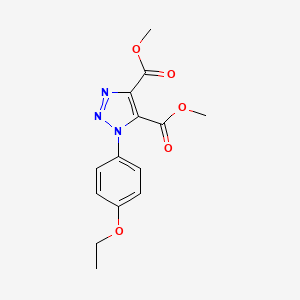
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)
